![molecular formula C9H14N2O2 B14316160 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione CAS No. 111725-60-1](/img/structure/B14316160.png)
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines and other derivatives .
Scientific Research Applications
3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism by which 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione exerts its effects involves interactions with specific molecular targets. These interactions often lead to changes in the activity of enzymes or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione include:
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
- 3-[(Dimethylamino)methylidene]furan-2(3H)-one
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it particularly valuable in certain chemical reactions and scientific applications .
Properties
CAS No. |
111725-60-1 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-10(2)6-7-4-5-8(12)11(3)9(7)13/h6H,4-5H2,1-3H3 |
InChI Key |
BCOCNARAIJPZJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=CN(C)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


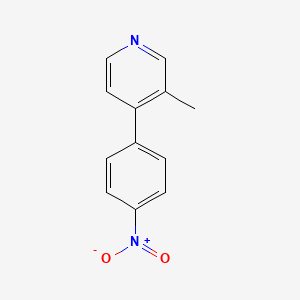
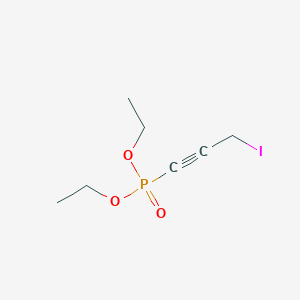
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
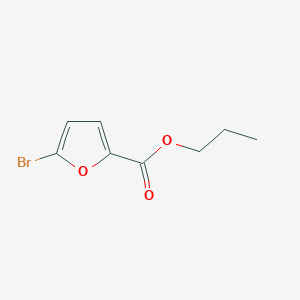
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
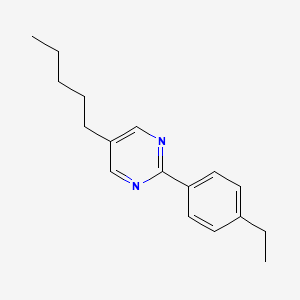
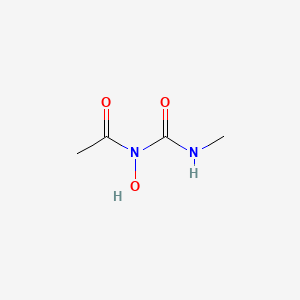


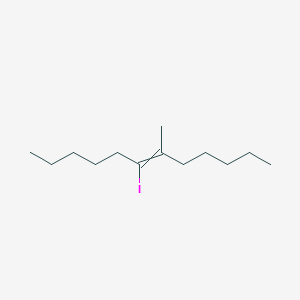

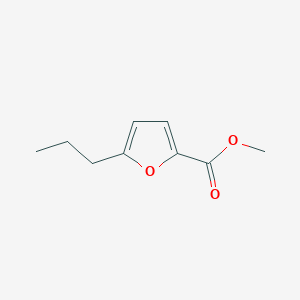
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
